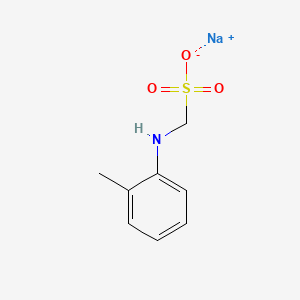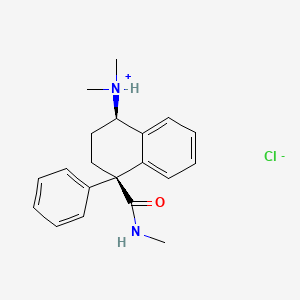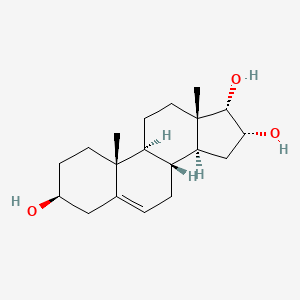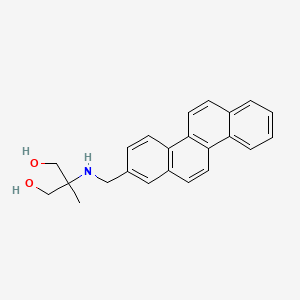![molecular formula C9H12O5 B13787559 3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid CAS No. 738532-01-9](/img/structure/B13787559.png)
3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is an organic compound with the molecular formula C9H12O5 It is a derivative of oxirane, featuring a cyclopentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) typically involves the reaction of oxirane with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Oxiranedicarboxylicacid,dimethylester
- 2,3-Oxiranedicarboxylicacid,diethylester
- 2,3-Oxiranedicarboxylicacid,monobutylester
Uniqueness
2,3-Oxiranedicarboxylicacid,monocyclopentylester(9CI) is unique due to its cyclopentyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
738532-01-9 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyclopentyloxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5/c10-8(11)6-7(14-6)9(12)13-5-3-1-2-4-5/h5-7H,1-4H2,(H,10,11) |
InChI Key |
WLSZYJUIBGDWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)C2C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)



